UNC8732

NSD2 degradation DC50 comparison structure-activity relationship

Near-complete NSD2 depletion is essential for unambiguous epigenetics research. Many NSD2 tools (UNC8153) leave residual protein activity, while CRBN-based degraders introduce confounding off-target effects. - **UNC8732**: Achieves 97% NSD2 degradation (DC50=60 nM) via unique FBXO22 E3 ligase recruitment. - **5.8x more potent** than UNC8153, with no Ikaros/Aiolos co-degradation. - Validated probe pair includes negative control UNC8884; ≥30-fold selectivity over related family members.

Molecular Formula C35H39N5O5
Molecular Weight 609.7 g/mol
Cat. No. B15621556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC8732
Molecular FormulaC35H39N5O5
Molecular Weight609.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H39N5O5/c36-16-3-1-2-4-33(42)39-17-15-25-18-28(11-9-27(25)21-39)37-34(43)24-7-5-23(6-8-24)20-40(29-12-13-29)35(44)26-10-14-30-31(19-26)45-22-32(41)38-30/h5-11,14,18-19,29H,1-4,12-13,15-17,20-22,36H2,(H,37,43)(H,38,41)
InChIKeyCSTHTJLTORVUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC8732 Degradation Potency and Selectivity


UNC8732 is a second-generation, primary alkylamine-containing chemical degrader targeting the histone methyltransferase NSD2 (nuclear receptor binding SET domain-containing 2). It achieves NSD2 degradation with a DC50 of 60 nM and a Dmax of 97% in cells, representing approximately a 5.8-fold improvement in degradation potency over the first-generation degrader UNC8153 (DC50 = 350 nM; Dmax = 79%) [1]. UNC8732 was developed by the Structural Genomics Consortium (SGC) in collaboration with the University of North Carolina and is designated as an EUbOPEN chemical probe, supplied alongside the structurally matched negative control compound UNC8884 [2]. Its mechanism relies on metabolic oxidation of the primary amine to an aldehyde species by amine oxidases present in fetal calf serum, which then covalently and reversibly engages cysteine 326 of the SCF-FBXO22 E3 ubiquitin ligase complex to drive NSD2 proteasomal degradation—a recruitment strategy distinct from the commonly exploited CRBN and VHL E3 ligases [3].

Why UNC8732 Is Irreplaceable


NSD2-targeting compounds are mechanistically heterogeneous, and simple interchange based on shared target annotation ignores critical differences in degradation efficiency, E3 ligase dependence, and selectivity profile that directly impact experimental reproducibility and biological interpretation. The first-generation degrader UNC8153 achieves only partial NSD2 depletion (Dmax = 79%) with a DC50 of 350 nM, whereas UNC8732 delivers near-complete degradation (Dmax = 97%) at 60 nM—a 5.8-fold potency gap that renders UNC8153 inadequate for experiments requiring deep and sustained NSD2 knockdown [1]. CRBN-based PROTAC degraders such as MS159 and LLC0424 degrade NSD2 but simultaneously deplete the lymphoid transcription factors Ikaros and Aiolos, introducing confounding off-target pharmacology not present with UNC8732's FBXO22-dependent mechanism [2]. Furthermore, catalytic NSD2 inhibitors fail to remove the protein scaffold entirely, leaving NSD2 protein–protein interaction functions intact, whereas UNC8732 eliminates both catalytic and scaffolding activities [3]. These differences mean that substituting any other NSD2-targeting agent for UNC8732 will produce divergent cellular phenotypes and preclude direct comparison with published datasets generated using this validated chemical probe.

UNC8732 Quantitative Differentiation Evidence


Improved Degradation Potency vs UNC8153

UNC8732 achieves a DC50 of 60 nM (0.06 µM) and a Dmax of 97% for NSD2 degradation in cellular assays, compared to the first-generation degrader UNC8153 which exhibits a DC50 of 350 nM (0.35 µM) and a Dmax of only 79% [1]. This represents a 5.8-fold improvement in DC50 and an 18-percentage-point increase in maximal degradation efficacy. The potency gain is not attributable to improved NSD2-PWWP1 binding affinity—UNC8732 (SPR KD = 76 nM) and UNC8153 (Kd = 24 nM) both bind the same PWWP1 domain [2]. Rather, linker optimization introduced conformational constraint that enhanced the efficiency of FBXO22 recruitment and ternary complex formation, demonstrating that degradation potency can be decoupled from target binding affinity [3].

NSD2 degradation DC50 comparison structure-activity relationship

FBXO22-Exclusive E3 Ligase Recruitment vs CRBN/VHL

UNC8732 recruits the SCFFBXO22 E3 ubiquitin ligase complex through metabolic conversion of its primary alkylamine to an aldehyde species that covalently and reversibly engages cysteine 326 of FBXO22 [1]. This mechanism is fundamentally distinct from CRBN-based NSD2 PROTAC degraders such as MS159 (which recruits cereblon) and LLC0424 (also CRBN-dependent, DC50 = 20 nM, Dmax = 96% in RPMI-8402 cells), as well as from VHL-based NSD2 PROTACs [2]. Critically, CRBN-based degraders like MS159 simultaneously degrade the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)—established CRBN neosubstrates—confounding interpretation of NSD2-dependent phenotypes [2]. In contrast, UNC8732's global proteomics analysis (8,240 quantified proteins in U2OS cells treated with 2 µM UNC8732 for 3 hours) identified NSD2 as the sole significantly downregulated protein, with ≥30-fold selectivity over related proteins, meeting EUbOPEN chemical probe criteria [3]. Furthermore, UNC8732 recruits NSD2 to a surface of FBXO22 distinct from that used by the endogenous substrate BACH1, permitting concurrent degradation of both the neosubstrate and native substrates [4].

E3 ligase recruitment FBXO22 targeted protein degradation

Validated Negative Control UNC8884

UNC8732 is supplied as part of an SGC/EUbOPEN chemical probe package that includes UNC8884, a structurally matched negative control compound (molecular weight: 611.7 vs 609.7 for UNC8732) that contains a subtle chemical modification significantly reducing NSD2-PWWP1 binding and therefore does not promote NSD2 degradation [1]. In cellular experiments, UNC8884 served as the critical negative control in viability, apoptosis, and glucocorticoid sensitization assays across isogenic RCH-ACV cell lines (NSD2 WT and NSD2 p.E1099K mutant), conclusively demonstrating that UNC8732-mediated effects are on-target [2]. By contrast, MS159 was characterized with two negative controls (MS159N1 with diminished CRBN binding and MS159N2 with diminished NSD2 binding), neither of which is a single matched pair, and LLC0424 and ND-L11B lack publicly available matched negative controls entirely [3]. The availability of a single, structurally validated inactive control compound is an EUbOPEN-mandated criterion for chemical probe designation, ensuring that UNC8732 users can design experiments with appropriate controls from the outset [1].

chemical probe negative control experimental rigor

Metabolic Activation for Tunable Degradation Kinetics

UNC8732 functions as a metabolic prodrug: its primary alkylamine moiety is oxidized by amine oxidases present in fetal calf serum (FCS) to generate an aldehyde species that covalently and reversibly engages cysteine 326 of FBXO22 via hemithioacetal formation [1]. This metabolic activation step was experimentally demonstrated by LC-MS-based metabolite identification showing time-dependent conversion of the primary amine to the aldehyde in cell-free DMEM + 10% FBS, with the degradation activity abolished in the presence of the amine oxidase inhibitor aminoguanidine [2]. This property enables pharmacological control over degradation kinetics: the rate of aldehyde formation—and thus NSD2 degradation—can be modulated by serum concentration and amine oxidase activity. By comparison, the bisulfite-containing prodrug UNC10088 undergoes more rapid non-enzymatic hydrolysis to the active aldehyde, resulting in faster but less tunable NSD2 degradation than UNC8732 . CRBN-based PROTACs such as MS159 and LLC0424, in contrast, are fully active species that do not require metabolic activation, meaning their degradation kinetics are solely governed by cellular permeability and target engagement [3].

prodrug activation amine oxidase metabolism covalent reversible engagement

Glucocorticoid Sensitivity Restoration in NSD2 p.E1099K ALL

UNC8732 is the only NSD2 degrader for which restoration of glucocorticoid (GC) sensitivity has been quantitatively demonstrated in NSD2 p.E1099K gain-of-function mutant acute lymphoblastic leukemia (ALL) cells. In isogenic RCH-ACV cells harboring the NSD2 p.E1099K mutation, pretreatment with UNC8732 for 12–15 days followed by dexamethasone (1 µM, 72 h) restored GC sensitivity, as measured by both CellTiter-Glo viability and annexin V/PI apoptosis flow cytometry assays, whereas the negative control UNC8884 showed no sensitization effect [1]. This functional rescue is mechanistically linked to UNC8732-mediated reversal of the aberrant H3K36me2 hypermethylation and H3K27me3 hypomethylation epigenetic signature characteristic of NSD2 p.E1099K mutant cells [2]. In contrast, UNC8153 has only been evaluated in multiple myeloma cell lines (MM1.S, KMS11) where it showed mild antiproliferative and anti-adhesive effects but no GC sensitization data [3]. MS159 and LLC0424 have not been reported to reverse GC resistance in NSD2-mutant ALL models [4].

glucocorticoid resistance NSD2 p.E1099K acute lymphoblastic leukemia

UNC8732 Application Scenarios


Target Validation with Clean NSD2 Loss-of-Function

When conducting genetic-like target validation experiments where phenotypic effects must be unambiguously attributed to NSD2 loss, UNC8732 is the preferred tool over CRBN-based NSD2 PROTACs (MS159, LLC0424). Unlike CRBN recruiters that co-degrade Ikaros and Aiolos transcription factors, UNC8732's global proteomics analysis confirms that NSD2 is the sole significantly depleted protein among 8,240 quantified proteins at 2 µM treatment for 3 hours in U2OS cells, with ≥30-fold selectivity over related family members [1]. The standardized probe pair (UNC8732 + UNC8884 negative control) enables rigorous experimental design where every NSD2-dependent phenotype can be verified by the absence of effect with UNC8884, meeting the criteria for high-confidence target identification and validation studies suitable for publication in journals requiring chemical probe best practices [2].

Drug Resistance Reversal in NSD2 p.E1099K ALL

UNC8732 is uniquely suited for investigating epigenetic mechanisms of glucocorticoid resistance in NSD2 p.E1099K-mutant ALL. Published data demonstrate that 12–15 day UNC8732 pretreatment at concentrations in the nanomolar range restores dexamethasone sensitivity in isogenic RCH-ACV NSD2 p.E1099K mutant cells, as quantified by both CellTiter-Glo viability reduction and annexin V/PI apoptosis induction [1]. This functional rescue is accompanied by reversal of the pathogenic H3K36me2 hypermethylation and H3K27me3 hypomethylation chromatin signature, providing a mechanistically grounded experimental system for exploring NSD2-dependent epigenetic reprogramming in drug resistance [2]. Researchers investigating combination therapy strategies for relapsed/refractory ALL should select UNC8732 specifically because no other NSD2 degrader has been demonstrated to produce this GC sensitization phenotype.

FBXO22 E3 Ligase Recruitment Studies

As one of the first characterized recruiters of the SCFFBXO22 E3 ubiquitin ligase, UNC8732 serves as a critical tool compound for laboratories investigating non-canonical E3 ligase exploitation in targeted protein degradation [1]. The well-defined mechanism—amine oxidase-catalyzed conversion of the primary alkylamine to an aldehyde that engages FBXO22 C326 in a covalent reversible manner—provides a tractable system for studying metabolic prodrug activation in TPD [2]. The cryo-EM structure of the SCFFBXO22-UNC10088C-NSD2 PWWP1 ternary complex, together with the finding that FBXO22 engages NSD2 via a surface distinct from the BACH1 substrate binding site, enables structure-guided optimization of FBXO22-dependent degraders targeting additional proteins [3]. UNC8732 is therefore an essential reference compound for any program aiming to expand the repertoire of ligandable E3 ligases beyond CRBN and VHL.

Epigenomic Profiling via H3K36me2 Reduction

For ChIP-seq, RNA-seq, or other epigenomic profiling experiments where sustained reduction of the H3K36me2 chromatin mark is required to detect transcriptional consequences, UNC8732's Dmax of 97% ensures near-complete NSD2 protein elimination, compared to UNC8153's Dmax of 79% which leaves residual NSD2 activity that may confound epigenetic readouts [1]. The availability of the negative control UNC8884 further enables discrimination between NSD2-dependent and compound-dependent effects on the epigenome. Researchers should note that UNC8732 requires metabolic activation by amine oxidases present in FCS; therefore, experimental protocols should include FCS-containing media and may optionally include aminoguanidine co-treatment controls to confirm that observed effects are aldehyde-metabolite-dependent [2].

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